1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride
Overview
Description
1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride, also known as 3’,4’-Dimethoxy-α-pyrrolidinopentiophenone, is a synthetic stimulant drug of the cathinone class that has been sold online as a designer drug . It is a relatively weak inhibitor of serotonin reuptake and has little affinity in vitro for dopamine or noradrenaline transporters .
Molecular Structure Analysis
The molecular formula of this compound is C17H26NO3 . The molar mass is 292.399 g·mol−1 .Scientific Research Applications
Chemical Synthesis and Reactivity
The structural components of this compound, such as the dimethoxyphenyl and pyrrolidinyl groups, have been explored in chemical synthesis and lignin model studies. For example, research on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds has shown significant insights into the mechanism of bond cleavage, highlighting the importance of the dimethoxyphenyl group in such processes (T. Yokoyama, 2015). These findings are crucial for understanding the chemical behavior of complex organic molecules and could inform the synthesis and application of similar compounds.
Medicinal Chemistry Applications
The pyrrolidine ring, a component of the compound , is widely utilized in drug discovery due to its versatility and impact on the biological activity of compounds. Research has highlighted the importance of pyrrolidine in the development of biologically active compounds, showing its contribution to the stereochemistry and three-dimensional structure necessary for target selectivity in therapeutic agents (Giovanna Li Petri et al., 2021). This suggests potential applications of the compound in developing new therapeutics.
Environmental Science and Toxicology
Components related to "1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride" have been studied for their environmental impact and behavior. Research on chlorophenols, which share structural similarities with the compound's components, has provided insights into their role as precursors to dioxins in municipal waste incineration, underlining the importance of understanding the environmental fate and transformation of these compounds (Yaqi Peng et al., 2016).
Mechanism of Action
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-11(16-8-4-5-9-16)15(17)12-6-7-13(18-2)14(10-12)19-3;/h6-7,10-11H,4-5,8-9H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDDIDPCLCFPSP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)OC)OC)N2CCCC2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701344501 | |
Record name | 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701344501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28117-93-3 | |
Record name | 1-(3,4-Dimethoxyphenyl)-2-(1-pyrrolidinyl)-1-propanone, monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701344501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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